2-Cyclopentyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

Lipophilic efficiency Cycloalkyl SAR Physicochemical optimization

2-Cyclopentyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone (CAS 2034447-04-4) is a synthetic small molecule with the molecular formula C17H26N4O2 and a molecular weight of 318.42 g/mol. It belongs to the pyrrolidine-pyridazine hybrid class, characterized by a cyclopentyl-acetyl group linked to a pyrrolidine ring that is ether-bridged to a 6-(dimethylamino)pyridazine moiety.

Molecular Formula C17H26N4O2
Molecular Weight 318.421
CAS No. 2034447-04-4
Cat. No. B2683238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone
CAS2034447-04-4
Molecular FormulaC17H26N4O2
Molecular Weight318.421
Structural Identifiers
SMILESCN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3CCCC3
InChIInChI=1S/C17H26N4O2/c1-20(2)15-7-8-16(19-18-15)23-14-9-10-21(12-14)17(22)11-13-5-3-4-6-13/h7-8,13-14H,3-6,9-12H2,1-2H3
InChIKeyRJCADJLPLRISET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopentyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone (CAS 2034447-04-4): Procurement-Relevant Profile and Compound Class Context


2-Cyclopentyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone (CAS 2034447-04-4) is a synthetic small molecule with the molecular formula C17H26N4O2 and a molecular weight of 318.42 g/mol . It belongs to the pyrrolidine-pyridazine hybrid class, characterized by a cyclopentyl-acetyl group linked to a pyrrolidine ring that is ether-bridged to a 6-(dimethylamino)pyridazine moiety [1]. The compound is cataloged as a research chemical (e.g., EvitaChem EVT-2820312) and is structurally related to scaffolds explored in phosphodiesterase 4 (PDE4) inhibition, kinase inhibition, and retinol-binding protein 4 (RBP4) antagonism programs [2].

Why In-Class Pyrrolidine-Pyridazine Hybrids Cannot Be Interchanged for 2-Cyclopentyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone in Lead Optimization


Within the pyrrolidine-pyridazine hybrid chemical space, minor structural modifications produce substantial changes in physicochemical properties, target engagement, and pharmacokinetic behavior. The cyclopentyl-acetyl substituent in the target compound confers a distinct lipophilic balance (cLogP ≈ 1.4–1.7) and conformational profile compared to the cyclohexyl analog (estimated ΔcLogP ≈ +0.5) or the propanone-extended analog, which introduces additional rotatable bonds and alters metabolic stability [1]. The dimethylamino group on the pyridazine ring modulates basicity and hydrogen-bond acceptor capacity, differentiating it from des-methyl or methoxy-substituted analogs that exhibit altered kinase selectivity profiles in related series [2]. Generic substitution without confirmatory head-to-head data risks compromising the structure-activity relationship (SAR) established within a given chemical series.

Quantitative Differentiation Evidence for 2-Cyclopentyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone: Comparator-Based Data Guide


Lipophilic Ligand Efficiency (LLE) Advantage of Cyclopentyl Over Cyclohexyl Analog

The target compound's cyclopentyl substituent provides a calculated XLogP3-AA of approximately 1.7, compared to an estimated ~2.2 for the cyclohexyl analog (2-cyclohexyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone). This ~0.5 log unit reduction in lipophilicity is consistent with class-level SAR showing that cyclopentyl substitution improves Ligand Lipophilicity Efficiency (LLE) indices relative to cyclohexyl in pyrrolidine-based inhibitor series, while maintaining comparable van der Waals contact surface [1]. No direct biological potency data are available for the target compound; however, the reduced cLogP predicts improved solubility and lower non-specific protein binding based on established drug-likeness models [2].

Lipophilic efficiency Cycloalkyl SAR Physicochemical optimization

Rotatable Bond Count Reduction Relative to Propanone-Extended Analog

The target compound contains 5 rotatable bonds (excluding the pyrrolidine ring), compared to 6 rotatable bonds in the propanone-extended analog 3-cyclopentyl-1-(3-{[6-(dimethylamino)pyridazin-3-yl]oxy}pyrrolidin-1-yl)propan-1-one (CAS 2034436-74-1). This one-bond reduction corresponds to an estimated ΔS of approximately −4 to −6 J·mol⁻¹·K⁻¹ lower entropic penalty upon binding, according to the classical estimate of ~12–25 kJ/mol total free energy cost per frozen rotatable bond [1]. The direct ethanone linker in the target compound thus provides a more pre-organized binding conformation compared to the extended propanone chain, which introduces additional conformational sampling that may reduce target affinity [2].

Conformational restriction Entropic penalty Target binding efficiency

Dimethylamino-Pyridazine Motif as a Privileged Kinase Hinge-Binding Pharmacophore

The 6-(dimethylamino)pyridazin-3-yl moiety present in the target compound is structurally validated as a kinase hinge-binding pharmacophore across multiple patent disclosures. Patent US9415037B2 explicitly teaches that pyrrolidine-pyridazine hybrids with this substitution pattern exhibit kinase inhibitory activity, and the dimethylamino group enhances both solubility and hinge-region hydrogen bonding compared to unsubstituted pyridazine analogs [1]. In a related series, dimethylamino-substituted pyridazine derivatives demonstrated IC50 values as low as 18.3 nM against specific kinase targets, while des-dimethyl analogs showed 5- to 10-fold reduced potency . Although no target-specific kinase profiling data are publicly available for the exact compound, the pharmacophore precedent provides a rational basis for prioritizing this scaffold in kinase-focused screening libraries.

Kinase hinge binder Pharmacophore validation Structure-based design

Scalable Synthetic Access via Mitsunobu-Mediated Etherification (Patent US9415037B2)

Patent US9415037B2 discloses a scalable synthetic route for analogous pyrrolidine-pyridazine hybrids. The key step—Mitsunobu reaction between 6-(dimethylamino)pyridazin-3-ol and N-Boc-pyrrolidin-3-ol—proceeds with reported yields of 68–72% at gram scale [1]. This methodology is directly transferable to the target compound synthesis via subsequent N-deprotection and cyclopentylacetyl coupling. In contrast, related compounds with alternative pyridazine substitution patterns (e.g., 6-chloro or 6-methoxy) require additional synthetic steps or harsher conditions, increasing procurement cost and lead time by an estimated 40–60% based on step-count analysis . The convergent synthetic strategy enables multi-gram supply with a projected 3–4 week lead time for custom synthesis orders.

Synthetic tractability Route scalability Procurement lead time

Recommended Application Scenarios for 2-Cyclopentyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone Based on Verified Differentiation Evidence


Kinase-Focused Fragment-Based or HTS Library Enrichment

The dimethylamino-pyridazine moiety serves as a validated kinase hinge-binding pharmacophore, as evidenced by patent US9415037B2 [1]. Incorporating the target compound into kinase-focused screening libraries provides a conformational restricted scaffold with favorable physicochemical properties (cLogP ≈ 1.7, 5 rotatable bonds), making it suitable for hit identification in both biochemical and cellular kinase assays. Procurement is recommended when enriching libraries with type I or type II kinase inhibitor chemotypes.

PDE4 Inhibitor Lead Optimization with Improved Lipophilic Efficiency

The compound is structurally related to known PDE4 inhibitor scaffolds, including pyrrolidine-based inhibitors disclosed in US Patent 6258833 [2]. The cyclopentyl substituent offers a lipophilic efficiency advantage over cyclohexyl analogs (estimated ΔcLogP ≈ −0.5), aligning with optimization strategies that seek to reduce logP while maintaining potency [3]. This compound is most useful as a comparator in SAR studies aiming to balance PDE4 potency with metabolic stability.

RBP4 Antagonist Chemical Probe Development for Retinal Disease Research

Cyclopentyl-fused pyrrolidine antagonists of RBP4 have demonstrated robust target engagement, reducing circulating plasma RBP4 protein levels by approximately 60% upon acute and chronic dosing in rats [4]. The target compound shares the cyclopentyl-pyrrolidine core substructure and may serve as a structurally simplified analog for exploring RBP4 binding determinants. It is recommended for use in competitive binding assays and co-crystallography studies to map the RBP4 pharmacophore, particularly when a non-carboxylic acid scaffold is desired to improve membrane permeability.

Custom Synthesis Benchmarking and Scalability Assessment

The synthetic route disclosed in US9415037B2 (Mitsunobu coupling, 68–72% yield) provides a validated benchmark for assessing custom synthesis proposals from contract research organizations [1]. Procurement of the target compound allows laboratories to evaluate vendor capabilities in delivering multi-gram quantities of pyrrolidine-pyridazine hybrids, establishing quality benchmarks (purity, enantiomeric excess where applicable) before committing to larger-scale analog synthesis programs.

Quote Request

Request a Quote for 2-Cyclopentyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.